

# Minaprine: A Technical Retrospective on its Development and Withdrawal

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## Compound of Interest

Compound Name: Minaprine

Cat. No.: B1677143

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## Abstract

**Minaprine**, a novel pyridazine derivative, emerged in the late 1970s as a promising antidepressant with a unique pharmacological profile. Unlike typical tricyclic antidepressants, it demonstrated a multi-faceted mechanism of action, primarily as a reversible inhibitor of monoamine oxidase-A (MAO-A), a serotonin and dopamine reuptake inhibitor, and possessing cholinomimetic properties. Clinical trials suggested efficacy comparable to existing antidepressants but with a potentially more favorable side-effect profile, notably lacking significant anticholinergic and cardiovascular effects. However, post-marketing surveillance revealed an association with an increased risk of convulsions, leading to its withdrawal from the French market in 1996. This technical guide provides a comprehensive historical overview of **Minaprine**'s development, from its synthesis to its clinical evaluation and eventual withdrawal, detailing the experimental protocols and quantitative data that defined its trajectory.

## Historical Development and Chronology

The development of **Minaprine** can be traced back to the early 1970s, with its synthesis first disclosed in patents filed in 1979.<sup>[1]</sup> It was introduced in France for the treatment of depression.<sup>[1]</sup> The key milestones in its history are outlined below:

- 1979: First synthesis of **Minaprine** disclosed in patents.<sup>[1]</sup>

- Early 1980s: Preclinical studies in rodents establish its antidepressant and dopaminomimetic properties.
- Mid-to-late 1980s: A series of clinical trials are conducted to evaluate its efficacy and safety against placebo and established antidepressants like imipramine, amitriptyline, and mianserin.
- 1996: **Minaprine** is withdrawn from the market in France due to an association with convulsions.<sup>[1]</sup>

## Synthesis and Chemical Properties

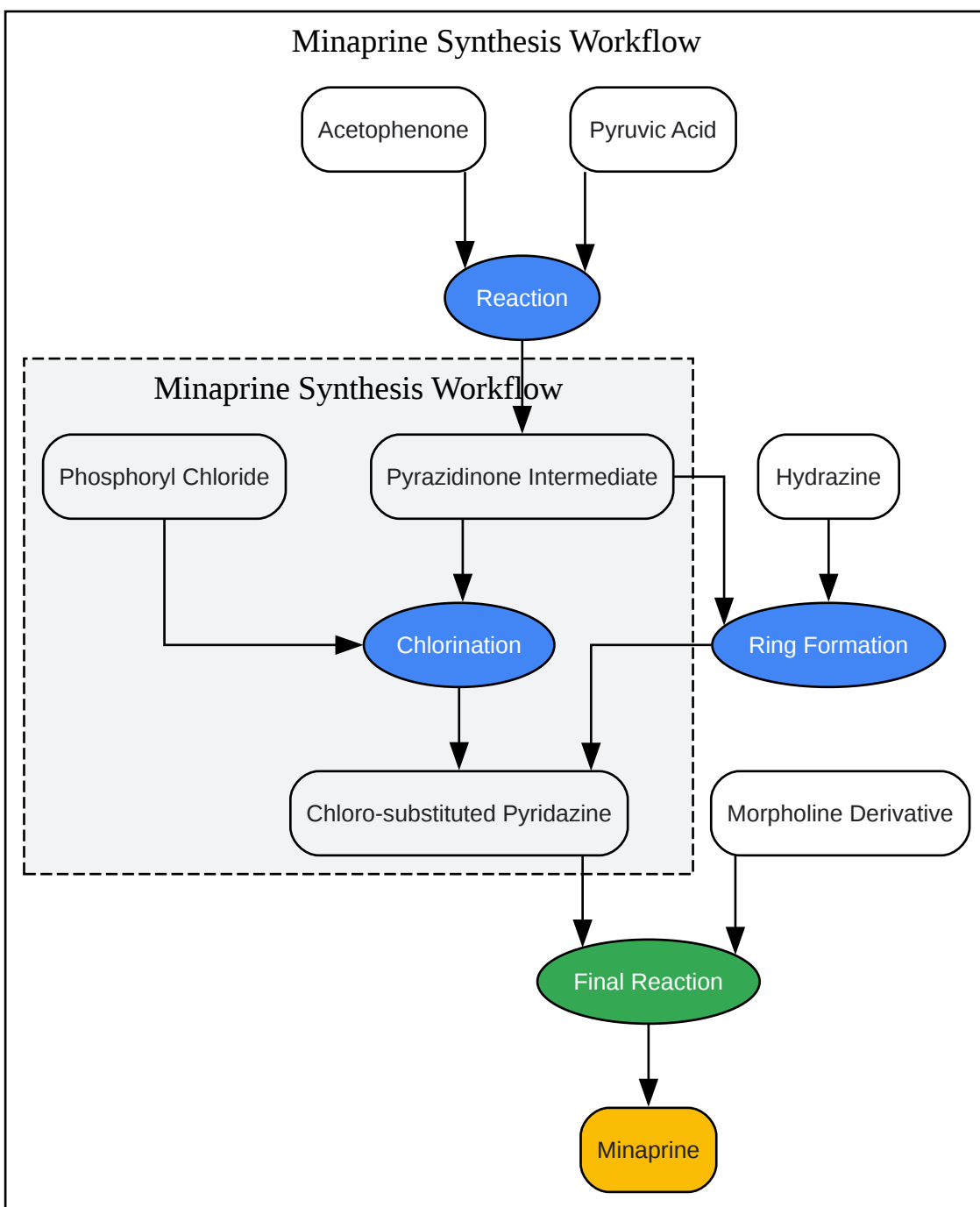
**Minaprine**, with the chemical name 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine, is a member of the pyridazine class of compounds.

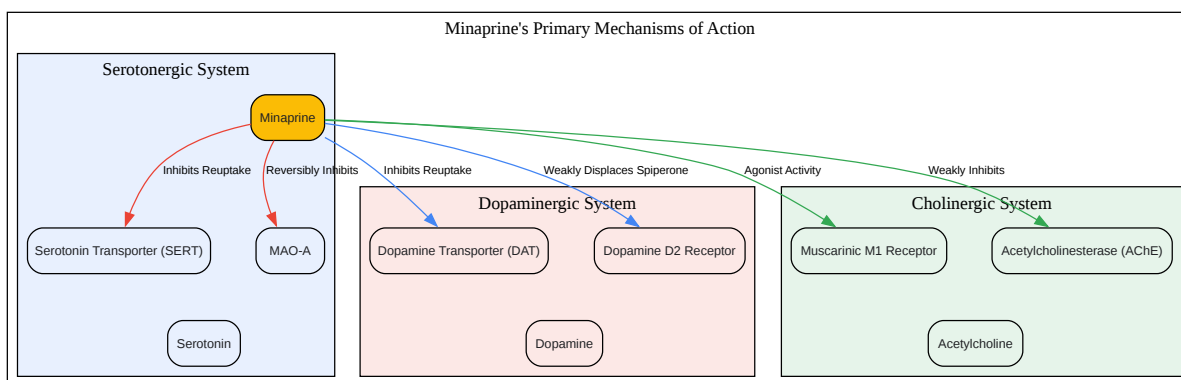
Table 1: Chemical and Physical Properties of **Minaprine**

Property	Value
Molecular Formula	C <sub>17</sub> H <sub>22</sub> N <sub>4</sub> O
Molar Mass	298.390 g·mol <sup>-1</sup>
Appearance	Solid
Melting Point	122 °C
Water Solubility	2360 mg/L

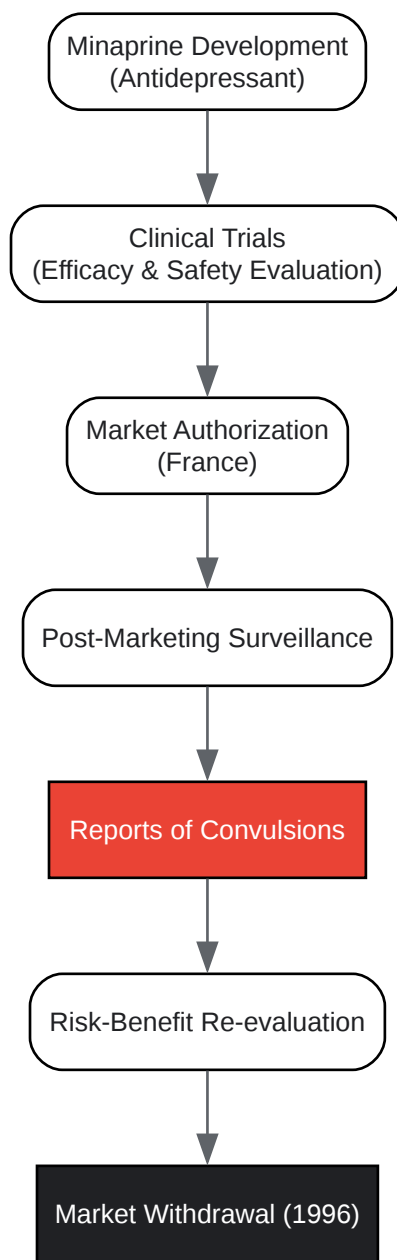
## Synthesis Workflow

The synthesis of **Minaprine**, as described in the 1979 patent, involves a multi-step process culminating in the reaction of a chloro-substituted pyridazine with a morpholine derivative.<sup>[1]</sup>





## Logical Path to Minaprine's Withdrawal



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## References

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